N-(3-cyanophenyl)-2-fluorobenzamide
Description
N-(3-Cyanophenyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a cyano (-CN) substituent at the 3-position of the aniline ring and a fluorine atom at the 2-position of the benzoyl ring. This compound belongs to a broader class of halogenated and functionalized benzamides, which are extensively studied for their applications in pharmaceuticals, materials science, and supramolecular chemistry due to their tunable electronic properties and structural diversity. The cyano group is a strong electron-withdrawing moiety, which can influence intermolecular interactions (e.g., dipole-dipole forces, hydrogen bonding) and alter physicochemical properties such as solubility, melting point, and bioavailability compared to other substituents like halogens or methoxy groups.
Below, we examine its key differences and similarities with fluorinated, chlorinated, and methoxy-substituted benzamides.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNNBNAYWSVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709647-30-3 | |
| Record name | N-(3-cyanophenyl)-2-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 3-aminobenzonitrile (1.2 g, 10 mmol) is dissolved in anhydrous pyridine (20 mL) under nitrogen atmosphere. 2-Fluorobenzoyl chloride (1.58 g, 10 mmol) is added dropwise at 0°C, followed by gradual warming to 80°C. The reaction mixture is stirred for 16–20 hours, after which it is quenched with ice-cold water (50 mL). The crude product is extracted with ethyl acetate (3 × 50 mL), dried over sodium sulfate, and concentrated under reduced pressure. Purification via silica gel chromatography (hexane/ethyl acetate, 10:1) yields the title compound as a white solid (1.89 g, 68%).
Key Parameters:
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Solvent : Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction.
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Temperature : Elevated temperatures (80°C) accelerate the reaction but may promote side reactions such as hydrolysis of the nitrile group.
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Stoichiometry : A 1:1 molar ratio of amine to acyl chloride minimizes dimerization or over-acylation.
Modern Coupling Reagents for Enhanced Efficiency
Alternative protocols employ coupling agents like T3P® (propylphosphonic anhydride) to facilitate amide bond formation under milder conditions. This method is particularly advantageous for acid- or base-sensitive substrates.
Stepwise Synthesis Using T3P®
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Activation Step : 2-Fluorobenzoic acid (1.4 g, 10 mmol) is dissolved in ethyl acetate (15 mL) and cooled to −20°C. T3P® (3.2 g, 10 mmol) is added, followed by 3-aminobenzonitrile (1.2 g, 10 mmol).
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Coupling Reaction : The mixture is stirred at room temperature for 48 hours, enabling gradual amide bond formation without requiring external heating.
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Workup : The reaction is diluted with ethyl acetate (50 mL), washed with 0.25 M KH2PO4 (3 × 30 mL), dried, and concentrated. Recrystallization from ethanol affords the product in 72% yield (1.98 g).
Advantages Over Classical Methods:
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Eliminates the need for acyl chloride preparation.
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Operates at ambient temperature, reducing energy input and side reactions.
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Compatible with functional groups prone to hydrolysis (e.g., esters, nitriles).
Large-Scale Production and Industrial Considerations
For industrial applications, continuous flow reactors offer superior control over reaction parameters compared to batch processes. A pilot-scale synthesis of this compound achieved 85% yield by optimizing residence time and mixing efficiency.
Flow Reactor Protocol
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Reactors : Two micromixer modules (0.5 mL volume each).
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Feeds :
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Stream A: 3-aminobenzonitrile (1.0 M in THF).
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Stream B: 2-fluorobenzoyl chloride (1.0 M in THF).
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Conditions :
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Flow rate: 2 mL/min.
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Temperature: 25°C.
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Residence time: 5 minutes.
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The output is collected in a quench tank containing aqueous NaHCO3, extracted with ethyl acetate, and purified via fractional crystallization. This method reduces reaction time from hours to minutes and improves reproducibility.
Analytical Validation and Structural Confirmation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity. Residual solvents (pyridine, THF) are below ICH Q3C limits (<500 ppm).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Classical Acyl Chloride | 68 | 20 | 80 | High reproducibility |
| T3P® Coupling | 72 | 48 | 25 | Mild conditions |
| Flow Reactor | 85 | 0.08 | 25 | Scalability and speed |
Applications and Derivative Synthesis
This compound serves as a precursor for heterocyclic compounds, including benzotriazinyl radicals and quinazolinones. For example, nitration followed by reduction yields amino derivatives, which undergo cyclization to form fused triazine rings. These derivatives exhibit redox-active properties useful in organic electronics .
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
N-(3-Cyanophenyl)-2-fluorobenzamide has shown promise as a candidate for drug development, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The introduction of a fluorine atom can enhance lipophilicity and bioavailability, making it a valuable scaffold for developing anticancer agents .
- CETP Inhibition : Molecular docking studies have suggested that fluorinated benzamides can act as potential inhibitors of cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism and cardiovascular disease. This positions this compound as a candidate for further investigation in cardiovascular therapeutics .
Organic Synthesis
The compound is also utilized as an intermediate in organic synthesis:
- Synthesis Pathways : this compound can be synthesized through various methods, including the condensation of 3-cyanophenyl amines with 2-fluorobenzoyl chloride. This versatility allows it to serve as a building block for more complex organic molecules .
- Reactivity : The presence of both the cyano and fluorine groups enhances the electrophilic character of the compound, making it suitable for nucleophilic substitutions and other organic transformations .
Material Science
In material science, this compound has potential applications due to its unique properties:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its fluorinated nature may impart hydrophobic characteristics, making it useful in coatings and sealants .
- Nanotechnology : Research into nanostructured materials has identified fluorinated compounds as beneficial for creating advanced materials with specific electronic or optical properties. This compound can be explored for such applications .
Case Study 1: Anticancer Activity
A study conducted on various benzamide derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: CETP Inhibition
In silico studies using molecular docking simulations showed that this compound binds effectively to the active site of CETP, suggesting its potential as a therapeutic agent for managing dyslipidemia and reducing cardiovascular risk.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural and Crystallographic Features
Fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23), exhibit planar aromatic rings and distinct hydrogen-bonding networks. Fo23 crystallizes in the monoclinic space group Pn with a 1D chain structure stabilized by N–H···O and C–H···F interactions. The interplanar angle between aromatic rings in Fo23 is 0.5°, and the amide group deviates by ~23° from the aromatic planes due to hydrogen bonding.
In contrast, N-(3-cyanophenyl)-2-fluorobenzamide is expected to exhibit stronger dipole interactions due to the polar cyano group.
Table 1: Crystallographic Comparison of Selected Benzamides
Physicochemical Properties
The cyano group significantly impacts lipophilicity and solubility. For example:
- Fo23 has a molecular weight (MW) of 251.20 g/mol and a melting point (mp) of 100–102°C.
- N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide (MW: 279.7 g/mol) has a calculated logP of 3.45, indicating moderate lipophilicity.
Table 2: Physicochemical Properties
Biological Activity
N-(3-Cyanophenyl)-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide core with a cyano group at the meta position and a fluorine atom at the ortho position. The molecular formula is , with a molecular weight of approximately 230.23 g/mol. The presence of the fluorine atom enhances lipophilicity, which can influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The mechanism of action appears to involve apoptosis induction through caspase-dependent pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | GI50 (mM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.0 | Caspase-dependent apoptosis |
| Compound B | HCT-116 | 1.6 | Cell cycle arrest |
| This compound | MCF-7/HCT-116 | TBD | TBD |
Interaction with Biological Targets
This compound may interact with specific enzymes or receptors, modulating biological pathways relevant to disease processes. Preliminary studies suggest that this compound could bind to certain targets, inhibiting their activity. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for further investigation into its binding affinity and specificity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups like cyano and fluorine enhances the compound's biological activity. Modifications in the benzamide core can lead to variations in potency against different cancer cell lines.
Table 2: Structural Modifications and Their Effects on Activity
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased lipophilicity |
| Cyano Group Position | Enhanced receptor binding |
| Aromatic Substitution | Varies by position |
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study involving a series of thiazole derivatives showed that compounds with similar substituents to this compound exhibited significant growth inhibition in MCF-7 and HCT-116 cells, with some derivatives showing better efficacy than standard chemotherapeutics like cisplatin .
- Mechanistic Insights : Research has demonstrated that certain analogs induce apoptosis through the activation of caspases, suggesting that this compound may operate through similar pathways .
- In Vivo Evaluation : Although much of the current research focuses on in vitro studies, future investigations should include in vivo models to assess pharmacokinetics, bioavailability, and therapeutic efficacy in living organisms.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(3-cyanophenyl)-2-fluorobenzamide in a laboratory setting?
- Methodological Answer : The synthesis typically involves coupling 3-cyanophenylamine with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or acetonitrile), reaction temperature (controlled between 0–25°C), and stoichiometric ratios are critical for optimizing yield and purity. Post-reaction purification via column chromatography or recrystallization ensures removal of unreacted starting materials .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the benzamide linkage and substituent positions (e.g., fluorine at C2, cyano group at C3) .
- IR Spectroscopy : Detects characteristic amide C=O (~1650 cm) and nitrile C≡N (~2200 cm) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles (if single crystals are obtained) .
Q. Why is the fluorine atom strategically important in the structure of this compound?
- Methodological Answer : Fluorine enhances bioavailability by reducing basicity of adjacent amines, improves metabolic stability via C-F bond strength, and influences binding interactions through stereoelectronic effects. For example, the 2-fluoro group may engage in hydrogen bonding or dipole interactions with target proteins .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of this compound under varying solvent conditions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for reduced side reactions.
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
- In Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust reaction time dynamically .
Q. What methodologies are recommended for resolving contradictions in crystallographic data of fluorobenzamide derivatives?
- Methodological Answer :
- High-Resolution Data : Collect data at synchrotron sources to improve resolution (<1.0 Å).
- Twinning Analysis : Use SHELXL (via HKLF 5 format) to model twinned crystals.
- Electron Density Maps : Validate ambiguous regions (e.g., cyano group orientation) with omit maps and DFT-calculated geometries .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyano group in this compound?
- Methodological Answer :
- Analog Synthesis : Replace the cyano group with -NO, -COOH, or -CF to assess electronic effects.
- Biological Assays : Test analogs against relevant targets (e.g., kinase inhibitors) using IC measurements.
- Computational Docking : Compare binding poses in molecular dynamics simulations (e.g., AutoDock Vina) to identify key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
